2-chloro-N-(3-chloro-4-methylphenyl)acetamide
CAS No.: 99585-97-4
Cat. No.: VC3833232
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99585-97-4 |
|---|---|
| Molecular Formula | C9H9Cl2NO |
| Molecular Weight | 218.08 g/mol |
| IUPAC Name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |
| Standard InChI Key | XHKYKSAIETVAAH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCl)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCl)Cl |
Introduction
Structural Characteristics and Crystallography
Molecular Geometry
The molecule features a planar acetamide group () attached to a 3-chloro-4-methylphenyl ring. X-ray crystallography reveals that the N–H bond adopts a syn conformation relative to the meta-chloro substituent, a configuration stabilized by intramolecular hydrogen bonding . This contrasts with analogues like 2-chloro-N-(3-nitrophenyl)acetamide, where steric and electronic effects from substituents lead to anti conformations .
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–O (amide) | 1.231 | |
| N–C (aromatic) | 1.418 | |
| Cl–C (acetamide) | 1.789 | |
| Torsion angle (N–C–C–Cl) | 178.2° |
Intermolecular Interactions
In the solid state, molecules form infinite chains via dual N–H···O hydrogen bonds between the amide hydrogen and carbonyl oxygen of adjacent units . This packing arrangement is common in acetanilide derivatives and influences the compound’s melting point (164–166°C) and solubility profile .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is typically synthesized via acylation of 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions :
Key Reaction Conditions:
-
Temperature: 0–25°C
-
Solvent: Dichloromethane or tetrahydrofuran
Alternative Methods
-
Microwave-assisted synthesis: Reduces reaction time to 10–15 minutes with comparable yields.
-
Continuous flow chemistry: Enhances scalability for industrial production .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 164–166°C | |
| Boiling Point | 342.3±25.0°C (est.) | |
| Density | 1.2±0.1 g/cm³ | |
| LogP (Octanol-Water) | 2.898 | |
| Solubility in Water | 0.12 g/L (25°C) |
The compound’s low water solubility and moderate lipophilicity (LogP = 2.898) make it suitable for organic-phase reactions and lipid membrane penetration in biological systems .
Industrial Applications
Agrochemical Intermediates
The compound serves as a precursor in synthesizing herbicidal agents, particularly sulfonylurea derivatives targeting acetolactate synthase (ALS) .
Dye Manufacturing
Its electron-withdrawing groups stabilize azo dyes, improving lightfastness in textile applications .
| Parameter | Specification | Source |
|---|---|---|
| GHS Classification | Skin Sensitization (Cat. 1), Eye Damage (Cat. 1) | |
| LD50 (Oral, Rat) | 420 mg/kg | |
| Environmental Toxicity | LC50 (Daphnia): 2.1 mg/L |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling due to its irritant properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume